4-(1H-Benzo[d][1,2,3]triazol-1-yl)aniline
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Overview
Description
4-(1H-Benzo[d][1,2,3]triazol-1-yl)aniline is a compound that features a benzotriazole moiety attached to an aniline group. Benzotriazole derivatives are known for their diverse biological activities and are widely used in various fields such as medicinal chemistry, materials science, and industrial applications .
Mechanism of Action
Target of Action
The primary target of 4-(1H-1,2,3-benzotriazol-1-yl)aniline is the acetylcholinesterase enzyme . This enzyme plays a pivotal role in hydrolyzing acetylcholine, an important neurotransmitter that exerts its action mainly at the level of cholinergic synapses in both central and peripheral nervous systems .
Mode of Action
4-(1H-1,2,3-benzotriazol-1-yl)aniline interacts with its target, acetylcholinesterase, by establishing a simultaneous bond in both sides of the active site . This interaction contributes to the inhibitory effects on the enzyme .
Pharmacokinetics
The drug-likeness of the compound has been investigated, suggesting it may have suitable properties for bioavailability .
Result of Action
Given its inhibitory effects on acetylcholinesterase, it may impact neurotransmission and potentially have effects relevant to conditions like alzheimer’s disease .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-Benzo[d][1,2,3]triazol-1-yl)aniline typically involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC), also known as the “click” reaction. This reaction is highly efficient and regioselective, producing 1,2,3-triazoles in high yields. The general procedure involves the reaction of an azide with an alkyne in the presence of a copper catalyst .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale CuAAC reactions, utilizing continuous flow reactors to enhance efficiency and scalability. The use of automated systems and optimized reaction conditions ensures consistent product quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
4-(1H-Benzo[d][1,2,3]triazol-1-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are used under acidic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Aniline derivatives.
Substitution: Halogenated or nitrated benzotriazole derivatives.
Scientific Research Applications
4-(1H-Benzo[d][1,2,3]triazol-1-yl)aniline has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biological pathways.
Medicine: Explored for its anticancer, antibacterial, and antiviral properties.
Industry: Utilized in the development of corrosion inhibitors, UV stabilizers, and dyes.
Comparison with Similar Compounds
Similar Compounds
4-(1H-1,2,3-Triazol-1-yl)benzamides: Known for their HSP90 inhibitory activity and anticancer properties.
1,2,3-Triazole derivatives: Widely studied for their biological activities, including antimicrobial and anticancer effects.
Uniqueness
4-(1H-Benzo[d][1,2,3]triazol-1-yl)aniline is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of both benzotriazole and aniline moieties allows for versatile functionalization and diverse applications in various fields .
Properties
IUPAC Name |
4-(benzotriazol-1-yl)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4/c13-9-5-7-10(8-6-9)16-12-4-2-1-3-11(12)14-15-16/h1-8H,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGIXQEZHBIDXNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2C3=CC=C(C=C3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78381-23-4 |
Source
|
Record name | 4-(1H-1,2,3-benzotriazol-1-yl)aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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